molecular formula C18H20Cl2N2 B442319 1,4-Bis(4-chlorobenzyl)piperazine

1,4-Bis(4-chlorobenzyl)piperazine

Cat. No.: B442319
M. Wt: 335.3g/mol
InChI Key: NDHKFHYKUGVVBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Bis(4-chlorobenzyl)piperazine is a chemical building block of significant interest in medicinal chemistry and drug discovery. Piperazine derivatives are recognized as privileged scaffolds in pharmaceutical research, frequently identified in biological screens for their versatile binding properties . The piperazine core is a fundamental structure in several approved therapeutic agents and is extensively utilized in developing novel bioactive molecules . While specific biological data for this compound requires further investigation, closely related benzhydrylpiperazine and bis-benzylpiperazine derivatives demonstrate a wide spectrum of valuable research applications. These analogues have shown promising cytotoxic activity against a diverse panel of human cancer cell lines, including those from liver (HEPG2), breast (MCF-7), and colon (HCT-116) cancers . In neurodegenerative disease research, structurally similar piperazine-2-carboxylic acid derivatives are being explored as multi-target directed ligands for Alzheimer's disease, exhibiting inhibitory activity against acetylcholinesterase and butyrylcholinesterase . Other research avenues for piperazine-based compounds include their investigation as antioxidants to protect against oxidative stress and their evaluation for antimicrobial and antifungal properties . The presence of dual chlorobenzyl groups in this molecule makes it a versatile intermediate for further chemical functionalization, allowing researchers to create more complex structures for screening and development. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) and handle this material according to established laboratory safety protocols.

Properties

Molecular Formula

C18H20Cl2N2

Molecular Weight

335.3g/mol

IUPAC Name

1,4-bis[(4-chlorophenyl)methyl]piperazine

InChI

InChI=1S/C18H20Cl2N2/c19-17-5-1-15(2-6-17)13-21-9-11-22(12-10-21)14-16-3-7-18(20)8-4-16/h1-8H,9-14H2

InChI Key

NDHKFHYKUGVVBA-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)CC3=CC=C(C=C3)Cl

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Findings

  • Antimicrobial Activity : Thiadiazole-containing piperazines () show variable efficacy, likely due to sulfur-based electron-withdrawing groups enhancing membrane penetration .
  • Antidiabetic Effects : 1,4-Bis(4-fluorophenylsulfonyl)piperazine reduces blood glucose in diabetic mice via DPP-4 inhibition, with docking studies confirming H-bond interactions with enzyme residues .
  • Antitumor Potential: Dithiocarbamate derivatives () exhibit selective cytotoxicity against HL-60 leukemia cells, suggesting substituent-driven apoptosis induction .

Physicochemical and Thermal Properties

Property 1,4-Bis(trimethylsilyl)piperazine 1,4-Bis(4-chlorobenzyl)piperazine (Inferred)
Thermal Stability High (CVD precursor) Moderate (chlorine may reduce stability)
Solubility Hydrophobic (trimethylsilyl groups) Moderate in organic solvents
Molecular Weight 274.5 g/mol ~347.3 g/mol (estimated)
Applications Thin-film coatings Pharmacological intermediates
  • Thermal Behavior : 1,4-Bis(trimethylsilyl)piperazine () is used in chemical vapor deposition (CVD) due to its high thermal stability, whereas chlorobenzyl groups may introduce steric hindrance affecting decomposition .

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